molecular formula C10H19N3O B1487856 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide CAS No. 1343813-91-1

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide

Cat. No.: B1487856
CAS No.: 1343813-91-1
M. Wt: 197.28 g/mol
InChI Key: HRULGBOOEXVMFJ-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-N-cyclopentylacetamide is a synthetic amide derivative characterized by a unique structural framework. The molecule comprises a 3-aminoazetidine ring (a four-membered saturated heterocycle with a primary amine group) linked via a methylene bridge to an acetamide group, which is further substituted with a cyclopentyl moiety.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-8-5-13(6-8)7-10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULGBOOEXVMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide is a chemical compound characterized by its unique structure, featuring an azetidine ring and a cyclopentyl group. With the molecular formula C10H19N3OC_{10}H_{19}N_{3}O and a molecular weight of 197.28 g/mol, this compound has garnered attention for its potential biological activities, particularly in the modulation of cell death pathways.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the amino group on the azetidine ring enhances its reactivity and potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound may inhibit pathways associated with cell death, specifically through the modulation of receptor-interacting protein kinase 1 (RIP1) activity. This kinase plays a crucial role in necroptosis and apoptosis, suggesting that the compound could serve as a therapeutic agent in diseases where these pathways are dysregulated.

Potential Applications

The compound's ability to interact with proteins involved in cell death regulation opens avenues for its application in various therapeutic contexts, including:

  • Cancer Treatment : By modulating apoptosis and necroptosis, it may help in targeting cancer cells.
  • Neuroprotection : Potential use in conditions where cell death contributes to disease progression, such as neurodegenerative disorders.

Interaction Studies

Understanding how this compound interacts with biological targets is critical for elucidating its mechanisms of action. Techniques such as molecular docking studies can provide insights into these interactions.

Comparative Analysis

To appreciate the unique aspects of this compound, it is valuable to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-CyclopentylacetamideContains a cyclopentyl group but lacks the azetidine ringSimpler structure; primarily used as a solvent
(3S)-1-(3-aminoazetidin-1-yl)-3-methylpentan-1-oneContains an azetidine ring but differs in side chainsPotentially different biological activities
2-chloro-N-cyclopentylacetamideChlorinated version of N-cyclopentylacetamideMay exhibit different reactivity due to chlorine
N-(6-amino-1-butyl-2,4-dioxo-5-pyrimidinyl)Contains a pyrimidine moiety instead of azetidineDifferent mechanism of action due to structural differences

This table illustrates how the unique combination of an azetidine ring with a cyclopentyl group in this compound may confer distinct biological properties not found in simpler or structurally different compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structurally related acetamide derivatives, emphasizing differences in substituents, molecular properties, and reported biological activities.

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Activities Evidence Source
2-(3-Aminoazetidin-1-yl)-N-cyclopentylacetamide Azetidine ring (3-amino), N-cyclopentylacetamide Calculated: ~239.3 Hypothesized enhanced hydrophobicity due to cyclopentyl group -
2-(3-Aminoazetidin-1-yl)-N-butyl-N-methylacetamide Azetidine ring (3-amino), N-butyl-N-methylacetamide 199.29 Discontinued commercial product; moderate polarity
2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide Azetidine ring (3-amino), N,N-diisopropylacetamide 213.32 High branching; potential metabolic stability
2-(3-Benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide Thioxothiazolidinone core, N-cyclopentylacetamide Not reported Urease inhibition (IC₅₀ = 12.3 µM)
2-[1-(4-Acetamidobenzenesulfonyl)piperidin-4-yl]-N-cyclopentylacetamide Piperidine-sulfonamide, N-cyclopentylacetamide Not reported Potential protease/substrate interactions

Structural Variations and Functional Implications

  • Azetidine vs. Thiazolidinone Rings: Unlike thioxothiazolidinone-based analogs (e.g., compounds), the 3-aminoazetidine ring in the target compound lacks a sulfur atom and carbonyl group, reducing electron-withdrawing effects but introducing a strained, compact structure. This may enhance membrane permeability compared to bulkier thiazolidinone derivatives .
  • N-Substituent Effects : The cyclopentyl group in the target compound provides greater hydrophobicity than the N-butyl-N-methyl or N,N-diisopropyl groups in analogs (). This could improve binding to hydrophobic pockets in biological targets, as seen in , where the N-cyclopentylacetamide moiety stabilizes interactions via hydrophobic contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide
Reactant of Route 2
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2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide

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